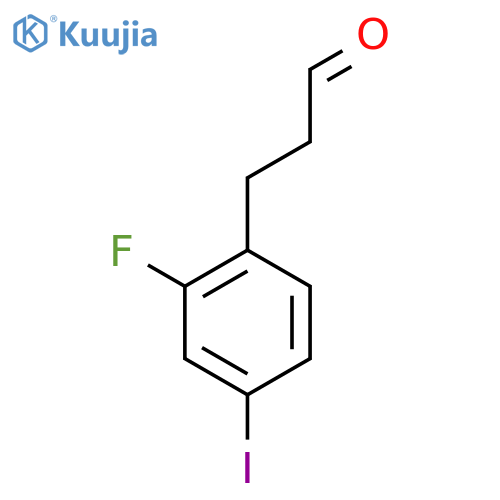

Cas no 1261828-00-5 (3-(2'-Fluoro-4'-iodophenyl)propionaldehyde)

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde

-

- インチ: 1S/C9H8FIO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2

- InChIKey: WZEIQEBNLJDKGP-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=C(C=1)F)CCC=O

計算された属性

- せいみつぶんしりょう: 277.96039 g/mol

- どういたいしつりょう: 277.96039 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 278.06

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033287-500mg |

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde |

1261828-00-5 | 97% | 500mg |

806.85 USD | 2021-06-22 | |

| Alichem | A013033287-1g |

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde |

1261828-00-5 | 97% | 1g |

1,519.80 USD | 2021-06-22 | |

| Alichem | A013033287-250mg |

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde |

1261828-00-5 | 97% | 250mg |

499.20 USD | 2021-06-22 |

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde 関連文献

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

3-(2'-Fluoro-4'-iodophenyl)propionaldehydeに関する追加情報

Comprehensive Guide to 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde (CAS No. 1261828-00-5): Properties, Applications, and Market Insights

3-(2'-Fluoro-4'-iodophenyl)propionaldehyde (CAS No. 1261828-00-5) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This fluorinated and iodinated aromatic aldehyde has gained significant attention due to its unique structural features, making it a valuable intermediate in drug discovery and material science. With the increasing demand for fluorinated compounds in medicinal chemistry, this compound has emerged as a key building block for developing novel therapeutic agents.

The molecular structure of 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde combines both fluorine and iodine substituents on a phenyl ring, attached to a propionaldehyde chain. This combination creates a versatile scaffold that can participate in various chemical reactions, particularly in cross-coupling reactions and nucleophilic additions. The presence of both fluoro and iodo groups enhances its reactivity and makes it particularly useful in palladium-catalyzed reactions, which are fundamental in modern pharmaceutical synthesis.

In pharmaceutical applications, 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde serves as a crucial intermediate for the synthesis of various bioactive molecules. Researchers have utilized this compound in the development of potential central nervous system (CNS) drugs, owing to the ability of fluorinated compounds to enhance blood-brain barrier penetration. The iodine atom provides an excellent handle for further functionalization through Sonogashira coupling or Suzuki-Miyaura coupling reactions, enabling the creation of diverse molecular architectures.

The compound's unique properties have made it particularly relevant in addressing current challenges in drug discovery. With the pharmaceutical industry's growing focus on targeted therapies and precision medicine, 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde offers researchers a versatile tool for creating molecules with improved selectivity and reduced side effects. Its application extends to the development of potential treatments for neurological disorders, where fluorinated compounds have shown particular promise.

From a synthetic chemistry perspective, 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde presents interesting challenges and opportunities. The aldehyde functionality allows for straightforward conversion to various derivatives, including alcohols, amines, and carboxylic acids. Meanwhile, the aromatic iodine can participate in metal-catalyzed cross-couplings, enabling the construction of more complex structures. These features make it a valuable compound for medicinal chemistry research and structure-activity relationship (SAR) studies.

The market for fluorinated pharmaceutical intermediates like 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde has seen steady growth in recent years. This trend aligns with the increasing incorporation of fluorine atoms in approved drugs, with approximately 30% of new small-molecule drugs containing at least one fluorine atom. The compound's specific combination of fluorine and iodine substituents makes it particularly valuable for creating PET radiotracers and other diagnostic agents, addressing the growing demand for molecular imaging technologies.

Quality control and characterization of 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde are critical aspects of its production and application. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure purity and confirm structural integrity. These quality measures are essential for researchers who require high-purity intermediates for their synthetic work, particularly in pharmaceutical development where impurities can significantly impact biological activity.

Storage and handling of 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde require standard laboratory precautions for sensitive organic compounds. While not classified as hazardous under normal conditions, proper storage in cool, dry environments away from strong oxidizers is recommended to maintain stability. The compound's shelf life can be extended by storage under inert atmosphere, particularly for long-term preservation of the aldehyde functionality.

Recent advancements in green chemistry have also impacted the synthesis and application of compounds like 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde. Researchers are exploring more sustainable routes for introducing fluorine and iodine atoms into aromatic systems, reducing the environmental impact of pharmaceutical production. These developments align with the industry's growing emphasis on sustainable drug development and green synthetic methodologies.

Looking forward, the demand for specialized intermediates like 3-(2'-Fluoro-4'-iodophenyl)propionaldehyde is expected to grow, particularly in the areas of CNS drug discovery and diagnostic agent development. Its unique combination of functional groups provides researchers with a versatile building block that can address multiple challenges in modern drug development, from improving pharmacokinetic properties to enabling novel molecular architectures. As the pharmaceutical industry continues to evolve, compounds with such strategic functionality will remain valuable tools in the medicinal chemist's toolbox.

1261828-00-5 (3-(2'-Fluoro-4'-iodophenyl)propionaldehyde) 関連製品

- 1261998-16-6(4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine)

- 1803900-14-2(Ethyl 3-carboxy-2-(2-oxopropyl)benzoate)

- 1292292-00-2(4-Azido-3-bromo-2,5-dihydrofuran-2-one)

- 1805258-85-8(4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride)

- 588-56-7(N,n-dimethylethanamine)

- 2228738-33-6(1-(heptafluoropropyl)cyclopropane-1-carboxylic acid)

- 1807117-68-5(2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide)

- 2137996-42-8(2-(4-chloro-1,3-thiazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

- 1805262-39-8(2-(Bromomethyl)-6-chloro-4-(difluoromethyl)-3-iodopyridine)

- 140480-93-9(1-(2-bromophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione)